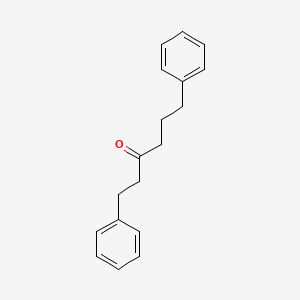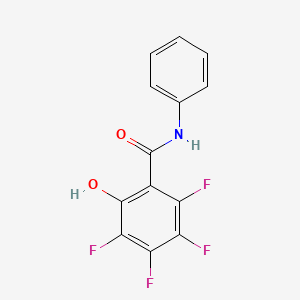
Undec-5-EN-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-5-EN-1-YN-3-OL is an organic compound with the molecular formula C11H18O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, as well as a hydroxyl group (-OH) attached to the third carbon atom. This unique structure makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-5-EN-1-YN-3-OL can be synthesized through various methods. One common approach involves the use of alkyne and alkene precursors. For instance, a Grignard reaction can be employed, where an alkyne is reacted with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or hydroboration-oxidation. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Undec-5-EN-1-YN-3-OL undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Undec-5-EN-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of unsaturated alcohols on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Undec-5-EN-1-YN-3-OL exerts its effects depends on the specific reaction or application. In general, the presence of both alkene and alkyne groups allows it to participate in a variety of chemical transformations. The hydroxyl group can act as a nucleophile, participating in substitution and addition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
10-Undecen-1-ol: Similar in structure but lacks the alkyne group.
10-Undecyn-1-ol: Similar but lacks the alkene group.
1-Undecen-11-ol: Another similar compound with different positioning of functional groups.
Uniqueness
Undec-5-EN-1-YN-3-OL is unique due to the presence of both an alkene and an alkyne group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
129030-85-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,8-9,11-12H,3,5-7,10H2,1H3 |
InChI Key |
BTXDZAHJSMJEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)


![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)


